BenchChemオンラインストアへようこそ!

2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Adenosine receptor pharmacology Structure–activity relationship Nucleoside analog selectivity

2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 5466-11-5), IUPAC name 2-chloro-9-(β-D-ribofuranosyl)purine, is a chlorinated purine nucleoside analogue belonging to the halo-nucleoside and 6-deaminopurine nucleoside categories. Its molecular formula is C₁₀H₁₁ClN₄O₄ (MW 286.67), featuring a chlorine substituent at position 2 of the purine heterocycle, a hydrogen at position 6 (i.e., lacking the 6-amino group characteristic of adenosine), and a β-D-ribofuranosyl sugar moiety.

Molecular Formula C10H11ClN4O4
Molecular Weight 286.67 g/mol
CAS No. 5466-11-5
Cat. No. B3053596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS5466-11-5
Molecular FormulaC10H11ClN4O4
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2
InChIKeyDXGGYSNDZSUEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 5466-11-5): Structure, Class Identity, and Procurement Context


2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 5466-11-5), IUPAC name 2-chloro-9-(β-D-ribofuranosyl)purine, is a chlorinated purine nucleoside analogue belonging to the halo-nucleoside and 6-deaminopurine nucleoside categories . Its molecular formula is C₁₀H₁₁ClN₄O₄ (MW 286.67), featuring a chlorine substituent at position 2 of the purine heterocycle, a hydrogen at position 6 (i.e., lacking the 6-amino group characteristic of adenosine), and a β-D-ribofuranosyl sugar moiety [1]. The compound is a white to off-white solid at room temperature with a predicted LogP of -1.1, density of 2.03 g/cm³, and boiling point of 542.7°C at 760 mmHg . It is classified as a purine nucleoside antimetabolite/analog with documented antiviral and anticancer research applications, and it serves as a versatile synthetic intermediate for constructing diverse 6-substituted purine ribonucleosides [2].

Why 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Cannot Be Replaced by Other Purine Nucleoside Analogs: The 6-Deamino–2-Chloro Duality


This compound occupies a narrow structural niche that prevents its straightforward replacement by in-class analogs. Unlike 2-chloroadenosine (6-amino-2-chloropurine riboside, CAS 146-77-0), which acts as a potent adenosine A1/A2A/A3 receptor agonist (Ki = 300, 80, 1900 nM respectively) due to its essential 6-NH₂ group , the target compound lacks the 6-amino substituent and is functionally silent at adenosine receptors—making it unsuitable for receptor-targeted pharmacology but uniquely suited as an orthogonal synthetic scaffold. Unlike cladribine (2-chloro-2′-deoxyadenosine, CAS 4291-63-8), which bears a 2′-deoxyribose sugar conferring DNA-polymerase-targeted cytotoxicity with IC₅₀ values of 20–87 nM in lymphoid neoplasms , the target compound carries a ribose sugar, endowing it with distinct metabolic phosphorylation and RNA-incorporation properties. Compared with 2,6-dichloropurine riboside (CAS 13276-52-3), which possesses two displaceable chlorine atoms and can generate regioisomeric mixtures during derivatization , the mono-2-chloro substitution pattern in the target compound permits regioselective functionalization at the free 6-position. These structural differences translate into divergent biological activity profiles, synthetic utility, and procurement specifications that render generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Versus Closest Structural Comparators


6-Deamino Architecture Confers Functional Silence at Adenosine Receptors, in Contrast to 2-Chloroadenosine

The target compound (CAS 5466-11-5) lacks the exocyclic 6-amino group present in 2-chloroadenosine (2-CADO, CAS 146-77-0). This structural deletion abolishes affinity for adenosine receptor subtypes. 2-CADO acts as a metabolically stable adenosine receptor agonist with Ki values of 300 nM (A₁), 80 nM (A₂A), and 1900 nM (A₃) . In contrast, the 6-deamino structure of the target compound renders it incapable of forming the critical hydrogen-bonding interactions with Asn254 and Glu172 residues in the A₁ receptor binding pocket that are required for agonism [1]. For procurement decisions, this means 2-CADO cannot replace the target compound when the research objective is to study purine nucleoside biology without confounding adenosine receptor activation.

Adenosine receptor pharmacology Structure–activity relationship Nucleoside analog selectivity

Mono-2-Chloro Substitution Enables Regioselective 6-Position Derivatization, Outperforming 2,6-Dichloropurine Riboside as a Divergent Synthetic Intermediate

The target compound was explicitly designed and validated as a 'key intermediate' for preparing diverse 2-substituted purine ribonucleosides [1]. Its single displaceable chlorine at C2, combined with an unsubstituted C6 position, permits sequential, regioselective functionalization. By contrast, 2,6-dichloropurine riboside (CAS 13276-52-3, MW 321.12) contains two reactive chlorine atoms that undergo nucleophilic aromatic substitution with similar reactivity, frequently yielding regioisomeric mixtures requiring chromatographic separation . In the 2022 Berzina study, 2-chloropurine riboside was selectively aminated at C6 with chiral amino acid amides without competing displacement at C2, achieving isolated yields of 70–92% for the desired 6-substituted products [2]. In the 2023 Eletskaya study, the same scaffold enabled enzymatic transglycosylation via arsenolysis of 2-chloropurine ribosides to generate arabinonucleosides with complete regiochemical fidelity [3].

Medicinal chemistry Nucleoside analog synthesis Regioselective derivatization

Ribose Sugar Distinguishes the Compound from Cladribine (2′-Deoxyribose) in Metabolic Activation and Nucleic Acid Targeting

The target compound bears a β-D-ribofuranosyl sugar (three hydroxyl groups at 2′, 3′, and 5′), whereas cladribine (2-chloro-2′-deoxyadenosine, CAS 4291-63-8) carries a 2′-deoxyribose lacking the 2′-OH group [1]. This difference dictates divergent phosphorylation and nucleic acid incorporation pathways. Cladribine is sequentially phosphorylated to its triphosphate (2-CdATP) by deoxycytidine kinase and nucleoside monophosphate kinase, then incorporated into DNA, where it inhibits ribonucleotide reductase and DNA polymerase α, producing potent cytotoxicity (IC₅₀ = 20–87 nM in lymphoid and myeloid neoplasms) . The ribose-containing target compound is preferentially phosphorylated by adenosine kinase and incorporated into RNA, and its 6-deamino derivatives have demonstrated antiproliferative activity in the U937 acute myeloid leukemia cell line with an IC₅₀ of 16 μM for the serine amide derivative [2]. Although the target compound's direct cytotoxicity is approximately 200- to 5000-fold weaker than cladribine's, its RNA-directed mechanism offers a distinct pharmacological window for applications where DNA-damaging agents are undesirable.

Nucleoside metabolism Anticancer mechanism RNA-directed therapeutics

2-Chloro Moiety Confers Adenosine Deaminase Resistance, a Property Shared Across 2-Chloropurine Analogs but Absent in Unsubstituted Purine Nucleosides

The chlorine atom at position 2 sterically and electronically blocks the active site of adenosine deaminase (ADA), an enzyme that rapidly converts adenosine to inosine (t₁/₂ of adenosine in human plasma < 10 seconds) . In the 2023 Eletskaya study, 2-chloropurine riboside derivatives (6-substituted arabinonucleosides) were explicitly shown to be 'resistant to the action of E. coli adenosine deaminase' [1]. This resistance is a class property of 2-halogenated purine nucleosides, also documented for 2-chloroadenosine (2-CADO, described as 'an adenosine deaminase-resistant analogue of adenosine') and cladribine [2]. However, unlike 2-CADO, which retains adenosine receptor activity (Ki A₁ = 300 nM, A₂A = 80 nM), the target compound achieves metabolic stability without receptor agonism. In contrast, unsubstituted purine riboside and adenosine are rapidly deaminated, restricting their utility in long-duration in vitro assays and precluding in vivo applications without continuous infusion.

Metabolic stability Adenosine deaminase resistance Nucleoside catabolism

Physicochemical Profile Differentiates the Target Compound from 2-Chloroadenosine in Solubility, LogP, and Hydrogen-Bonding Capacity

The target compound (MW 286.67, LogP -1.1, 3 H-bond donors, 7 H-bond acceptors) differs measurably from 2-chloroadenosine (2-CADO, MW 301.69, LogP -0.24 predicted, 4 H-bond donors, 7 H-bond acceptors) [1] due to the absence of the 6-amino group. The lower molecular weight (ΔMW = 15.02) and lower hydrogen-bond donor count (3 vs. 4) predict improved passive membrane permeability for the target compound relative to 2-CADO, while its lower LogP (-1.1 vs. -0.24) suggests higher aqueous solubility. 2-CADO has an experimentally determined aqueous solubility of 10 mg/mL at neutral pH [2], and the target compound is expected to exhibit equal or greater aqueous solubility based on its lower LogP and reduced hydrogen-bond donor count. These differences are consequential for formulation scientists selecting between these compounds for in vivo dosing studies or for medicinal chemists optimizing lead compounds where physicochemical parameters influence ADME profiles.

Physicochemical properties Drug-likeness Formulation development

6-Deamino Purine Scaffold Permits Direct Phosphoramidite Derivatization for Oligonucleotide Synthesis, an Application Precluded by the 6-Amino Group in 2-Chloroadenosine

The target compound is documented as being directly convertible to a phosphoramidite building block for solid-phase oligonucleotide synthesis . This application exploits the unsubstituted 6-position, which avoids the need for protecting-group manipulation at N6 that would be required for 2-chloroadenosine (which bears a reactive 6-NH₂). In standard phosphoramidite chemistry, exocyclic amino groups on nucleobases require benzoyl or isobutyryl protection to prevent undesired side reactions during chain assembly [1]. The 6-deamino structure of the target compound eliminates this protection/deprotection sequence, simplifying oligonucleotide synthesis workflows and reducing the risk of incomplete deprotection that can compromise product purity. The 2-chloro substituent can be further functionalized post-synthetically or retained as a non-natural modification for studying oligonucleotide structure–activity relationships.

Oligonucleotide synthesis Phosphoramidite chemistry Nucleic acid therapeutics

Validated Research and Industrial Application Scenarios for 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol


Divergent Synthesis of 6-Substituted Purine Ribonucleoside Libraries for Anticancer Drug Discovery

As established in Section 3 (Evidence Items 2 and 3), the target compound serves as a regioselective synthetic intermediate for generating diverse 6-substituted purine ribonucleosides via nucleophilic displacement at C6 without competing reactivity at C2. The 1958 Schaeffer and Thomas paper validated this approach by converting the compound to 9-β-D-ribofuranosylpurine and multiple 2-substituted derivatives [1]. The 2022 Berzina study extended this methodology to chiral amino acid amide conjugates, achieving A₁ adenosine receptor partial agonism, and the 2023 Eletskaya study demonstrated enzymatic transglycosylation to arabinonucleosides with antiproliferative activity (IC₅₀ = 16 μM vs. U937 cells) [2]. This scenario is directly supported by quantitative evidence of synthetic efficiency (70–92% yields) and biological validation (IC₅₀ values, ADA resistance data).

Oligonucleotide Therapeutics: Incorporation of 2-Chloropurine as a Non-Natural Base Modification

As described in Section 3 (Evidence Item 6), the target compound can be directly converted to its phosphoramidite derivative for solid-phase oligonucleotide synthesis [1]. The 6-deamino architecture eliminates the need for N6 protecting-group chemistry, simplifying automated oligonucleotide assembly. This application is particularly relevant for antisense oligonucleotide or siRNA research programs that require chemically modified nucleobases to enhance nuclease resistance, modulate hybridization affinity, or introduce reactive handles for bioconjugation. The 2-chloro substituent can be further functionalized via palladium-catalyzed cross-coupling reactions post-oligonucleotide synthesis, enabling late-stage diversification of oligonucleotide libraries.

Metabolic Pathway Tracing Using ADA-Resistant Purine Ribonucleosides Without Adenosine Receptor Confounding

As evidenced in Section 3 (Evidence Items 1 and 4), the target compound combines adenosine deaminase resistance (conferred by the 2-chloro group) with functional silence at adenosine receptors (due to the missing 6-NH₂). This dual property makes it uniquely suited for metabolic labeling studies where intracellular nucleoside transport, phosphorylation, and RNA incorporation must be tracked without simultaneously activating adenosine receptor signaling cascades [1]. Unlike 2-chloroadenosine, which activates A₁, A₂A, and A₃ receptors (Ki = 300, 80, 1900 nM) and thereby triggers cAMP modulation, calcium flux, and MAP kinase signaling, the target compound provides a receptor-silent probe [2]. This scenario is particularly relevant for studying nucleoside transporter kinetics, kinase substrate specificity, and RNA turnover in primary cells or tissues where adenosine receptor expression may confound phenotypic readouts.

Enzymatic Synthesis of Arabinonucleosides via Nucleoside Phosphorylase-Catalyzed Transglycosylation

The 2023 Eletskaya et al. study (Section 3, Evidence Item 2) demonstrated that 2-chloropurine ribosides with C6 chiral amino acid amides serve as excellent substrates for E. coli purine nucleoside phosphorylase (PNP)-catalyzed arsenolysis, with the equilibrium shifted toward arabinonucleoside synthesis [1]. This enzymatic approach provides a greener, stereoselective alternative to traditional chemical glycosylation for producing arabinonucleosides, a class that includes the clinically approved anticancer agent nelarabine (IC₅₀ = 3 μM vs. U937). The 2-chloropurine riboside scaffold is a required precursor for this enzymatic route, and its substitution pattern (2-Cl, 6-substituted) is essential for PNP substrate recognition and ADA resistance of the final products [2].

Quote Request

Request a Quote for 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.